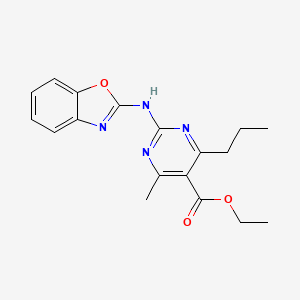

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propylpyrimidine-5-carboxylate

Description

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propylpyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a benzoxazole moiety, methyl, propyl, and ethyl carboxylate groups. Its structural complexity arises from the fusion of aromatic (benzoxazole) and pyrimidine rings, which confers unique electronic and steric properties. Crystallographic studies using software like SHELX and ORTEP-3 could elucidate its 3D conformation, while NMR spectroscopy (as demonstrated in ) provides insights into substituent effects on chemical environments .

Properties

IUPAC Name |

ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-4-8-13-15(16(23)24-5-2)11(3)19-17(20-13)22-18-21-12-9-6-7-10-14(12)25-18/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZYGVPRZCICDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NC(=C1C(=O)OCC)C)NC2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propylpyrimidine-5-carboxylate typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The process often includes steps such as aminocarbonylation, acid-mediated ring closure, and further functionalization to achieve the desired compound .

Chemical Reactions Analysis

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted under reflux or at elevated temperatures.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma cell lines.

Industry: Utilized in the development of new materials with specific biological activities.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Effects on Spectroscopic Properties

NMR Chemical Shifts: Comparative NMR analysis of analogous pyrimidine derivatives (e.g., compounds 1 and 7 in ) reveals that chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly, while other regions remain consistent . This suggests that substituents at specific positions (e.g., the benzoxazol-2-ylamino group) alter local electron density and steric hindrance. For example:

Such shifts correlate with substituent electronegativity and ring strain, critical for predicting reactivity in drug design .

Hydrogen Bonding and Crystallographic Behavior

The benzoxazole and pyrimidine moieties facilitate hydrogen bonding, a feature analyzed via graph set theory (). Compared to simpler pyrimidine derivatives (e.g., 4-methyl-6-propylpyrimidine), the target compound exhibits enhanced hydrogen-bonding networks due to the benzoxazol-2-ylamino group. This promotes crystalline stability and influences solubility, as seen in analogs with similar substituents .

Ring Puckering and Conformational Analysis

Using Cremer-Pople puckering coordinates (), the pyrimidine ring in the target compound likely adopts a slightly puckered conformation (amplitude $ q \approx 0.2–0.3 \, \text{Å} $), comparable to other 4,6-disubstituted pyrimidines. In contrast, benzoxazole-fused derivatives exhibit planar pyrimidine rings due to conjugation with the aromatic benzoxazole system, reducing puckering .

Reactivity and Lumping Strategies

highlights that compounds with similar functional groups (e.g., ethyl carboxylate, benzoxazole) undergo analogous reaction pathways. For instance, nucleophilic substitution at the pyrimidine C2 position is common in such derivatives. Lumping strategies group these compounds based on shared reactivity, simplifying kinetic models (e.g., reducing 13 reactions to 5 in ) .

Research Implications and Limitations

While methodologies from crystallography (SHELX , ORTEP-3 ), NMR , and graph set theory enable robust comparisons, experimental data specific to the target compound remain sparse. Future studies should prioritize:

- X-ray diffraction to validate hydrogen-bonding motifs.

- Kinetic profiling to assess substituent effects on reactivity.

- Comparative bioactivity screening against kinase targets.

Biological Activity

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an ethyl ester and a benzoxazole moiety, which are known for their biological significance. The structure can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The benzoxazole and pyrimidine rings may facilitate binding to enzymes or receptors involved in various cellular processes. While the precise mechanism remains under investigation, preliminary studies suggest that the compound may exhibit antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research has demonstrated that derivatives of benzoxazole compounds exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and other clinically relevant pathogens. The structure-activity relationship indicates that modifications to the benzoxazole moiety can enhance selectivity and potency against target organisms .

Anticancer Properties

In addition to antimicrobial effects, this compound has shown promise in anticancer applications. Studies have reported that similar benzoxazole derivatives possess cytotoxic effects against cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, suggesting a potential role in cancer therapeutics .

Study 1: Antimicrobial Efficacy

A study investigating the antibacterial properties of benzoxazole derivatives found that modifications at specific positions significantly influenced activity against Mtb. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a novel anti-TB agent .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 12.5 | Moderate |

| Isoniazid | 0.91 | High |

| Rifampin | 0.12 | Very High |

Study 2: Cytotoxicity Assessment

In another study assessing cytotoxicity using MTT assays, it was found that while some derivatives exhibited significant cytotoxicity, the benzoxazole scaffold could be modified to reduce toxicity while maintaining antimicrobial efficacy. This highlights the importance of structural optimization in developing safer therapeutic agents .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 15 | 8 |

| Benzoxazole Derivative A | 10 | 12 |

| Benzoxazole Derivative B | 20 | 6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.